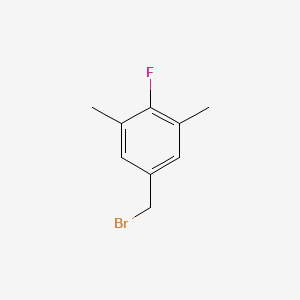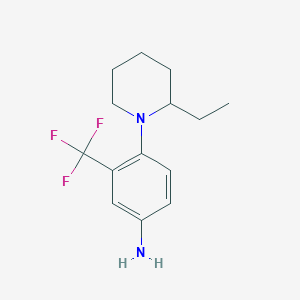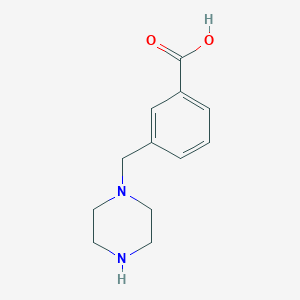
4-Fluoro-3,5-dimethylbenzyl bromide
概要
説明
4-Fluoro-3,5-dimethylbenzyl bromide is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 4-position and two methyl groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dimethylbenzyl bromide typically involves the bromination of 4-fluoro-3,5-dimethyltoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 4-Fluoro-3,5-dimethylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound to the corresponding alcohol.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted benzyl derivatives, such as benzyl alcohols, ethers, or amines.
Oxidation: The major products are carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The major product is the corresponding benzyl alcohol.
科学的研究の応用
4-Fluoro-3,5-dimethylbenzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 4-Fluoro-3,5-dimethylbenzyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the benzyl carbon. This leads to the formation of new carbon-nucleophile bonds and the release of bromide ions. The presence of the fluorine atom and methyl groups can influence the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
4-Fluoro-3,5-dimethylbenzyl bromide can be compared with other benzyl bromide derivatives, such as:
Benzyl bromide: The parent compound without any substituents on the benzene ring.
4-Fluorobenzyl bromide: A derivative with only a fluorine atom at the 4-position.
3,5-Dimethylbenzyl bromide: A derivative with two methyl groups at the 3 and 5 positions.
Uniqueness: The presence of both the fluorine atom and the methyl groups in this compound makes it unique in terms of its reactivity and selectivity in chemical reactions. The fluorine atom can influence the electronic properties of the benzene ring, while the methyl groups can provide steric hindrance, affecting the overall reactivity of the compound.
特性
IUPAC Name |
5-(bromomethyl)-2-fluoro-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOKJGNBUPEMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590659 | |
| Record name | 5-(Bromomethyl)-2-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-82-2 | |
| Record name | 5-(Bromomethyl)-2-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)







![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)





